molecular formula C12H20ClN5 B15112883 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15112883
M. Wt: 269.77 g/mol
InChI Key: LOSLDZRUAKNIBH-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring dual pyrazole rings connected via a methylamine linker, with ethyl and methyl substituents at specific positions. The hydrochloride salt enhances its solubility, a common feature in pharmaceuticals to improve bioavailability.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-7-6-11(15-16)8-13-12-9-14-17(5-2)10(12)3;/h6-7,9,13H,4-5,8H2,1-3H3;1H

InChI Key

LOSLDZRUAKNIBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=C(N(N=C2)CC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be done using an alkyl halide in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole ring. This can be achieved using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one of the substituents on the pyrazole ring is replaced by another group. This can be achieved using reagents such as halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction may yield a pyrazole derivative with fewer double bonds.

Scientific Research Applications

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the specific biological system being studied. The exact molecular targets and pathways involved can vary, but they typically include key enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs :

  • 1-Ethyl-N-[(5-Fluoro-1,3-Dimethyl-1H-Pyrazol-4-yl)Methyl]-5-Methyl-1H-Pyrazol-4-Amine Hydrochloride ():
    • Differences : Contains a fluorine atom and two methyl groups instead of ethyl substituents.
    • Impact : Fluorine increases electronegativity and metabolic stability, while additional methyl groups may enhance lipophilicity .
  • 5-Chloro-N-(4-Cyano-1-Aryl-1H-Pyrazol-5-yl)-1-Aryl-3-Methyl-1H-Pyrazole-4-Carboxamides (): Differences: Chloro, cyano, and aryl substituents replace ethyl/methyl groups. Aryl groups enable π-π stacking interactions, critical in target recognition .
Structural and Functional Divergence
  • Amine vs. Carboxamide Linkers : The target compound’s methylamine linker may offer greater conformational flexibility compared to carboxamide-linked analogs (), affecting receptor binding kinetics .
  • Salt Forms : Hydrochloride salts (target, ) improve aqueous solubility versus neutral analogs (e.g., ’s carboxamide derivatives), critical for oral bioavailability .

Research Findings and Implications

  • Biological Activity : Pyrazole derivatives with halogens (e.g., chloro in , fluoro in ) show enhanced antimicrobial activity due to increased electrophilicity . The target compound’s ethyl/methyl groups may optimize lipophilicity for blood-brain barrier penetration.
  • Stability : Hydrochloride salts (target, ) exhibit superior stability under physiological pH compared to free bases, as seen in analogous pharmaceuticals (e.g., amitriptyline hydrochloride, ) .

Biological Activity

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a novel compound characterized by its unique pyrazole structure. The compound's biological activity has garnered attention in pharmacological research, particularly for its potential applications in drug development and agricultural chemistry.

The molecular formula of the compound is C12H20ClN5C_{12}H_{20}ClN_5 with a molecular weight of approximately 269.77 g/mol. Its structure features a pyrazole core, which is known for diverse biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Nucleophilic Substitution : The nitrogen atom in the pyrazole ring can act as a nucleophile, facilitating reactions with electrophiles.
  • Acylation and Alkylation : The amine group can undergo acylation to form amides, potentially enhancing biological activity. Alkylation reactions may also modify the compound's properties, contributing to its efficacy in various biological systems.

Biological Activity and Pharmacological Applications

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, making it a candidate for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibitory effects on cancer cell proliferation
Enzyme InhibitionPotential to inhibit specific enzymatic pathways

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound. For instance:

  • Study on Antimicrobial Effects : A study demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria, highlighting their potential as therapeutic agents.
  • Anticancer Research : In vitro studies showed that compounds with similar structures inhibited cell growth in various cancer cell lines, suggesting a mechanism that may involve apoptosis induction.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for predicting its pharmacokinetics and pharmacodynamics. Current research focuses on:

  • Binding Affinities : Investigating how well the compound binds to specific enzymes or receptors can provide insights into its efficacy and safety profiles.

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
1-Ethyl-3-methylpyrazol-4-amineMethyl group on the pyrazole ringSimpler structure, less potent
2-Ethyl-N-(2-methylpyrazol-3-yl)methanamineSimilar fluorinated side chainDifferent substitution pattern
5-Azaindazole CompoundsDifferent heterocyclic structureKnown for anticancer properties

Q & A

Q. What are the standard synthetic routes for 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine hydrochloride?

The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. Key steps include:

  • Alkylation : Ethylation of pyrazole rings using ethyl halides or ethylating agents under controlled temperatures (e.g., 60–80°C) in solvents like DMF or THF.
  • Condensation : Coupling of intermediates like 1-ethylpyrazole-3-carbaldehyde with 5-methylpyrazol-4-amine derivatives via reductive amination (e.g., NaBH4 or H2/Pd-C).
  • Salt formation : Reaction with HCl in ethanol to yield the hydrochloride salt.
    Characterization employs 1H/13C NMR , IR , and mass spectrometry to confirm structure and purity .

Q. Which spectroscopic techniques are essential for confirming the structure of pyrazole-amine hydrochlorides?

  • 1H NMR : Identifies proton environments (e.g., ethyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • 13C NMR : Confirms carbon backbone and substituents (e.g., quaternary carbons in pyrazole rings at δ 140–160 ppm).
  • IR : Detects N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns. Cross-validation with computational simulations (e.g., DFT) enhances reliability .

Q. What in vitro assays are suitable for preliminary evaluation of pyrazole-amine derivatives' bioactivity?

  • Enzyme inhibition assays : Use fluorogenic substrates or colorimetric methods (e.g., Ellman’s assay for cholinesterase inhibition).
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can computational reaction design methods optimize the synthesis of pyrazole-amine derivatives?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., identifying energetically favorable alkylation steps).
  • Machine learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures.
  • ICReDD framework : Integrate computational screening with experimental validation to reduce trial-and-error cycles. For example, reaction path searches using artificial force-induced reaction (AFIR) methods .

Q. How to resolve contradictions in NMR data for pyrazole derivatives with similar substituents?

  • Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts (e.g., rotameric equilibria in ethyl groups).
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton or proton-carbon couplings.
  • X-ray crystallography : Resolve structural ambiguities (e.g., regiochemistry of substitution) and validate computational models .

Q. How to design experiments to address discrepancies between in vitro and in vivo activity of pyrazole-based compounds?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS.
  • Proteomics/metabolomics : Identify off-target interactions or metabolic pathways causing reduced efficacy.
  • Formulation studies : Test solubility enhancers (e.g., cyclodextrins) or nanoparticle encapsulation to improve bioavailability .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data across studies?

  • Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.
  • Multivariate regression : Identify confounding variables (e.g., assay conditions, cell line variations).
  • Bayesian inference : Update probability distributions of activity parameters as new data emerges .

Q. What are best practices for validating molecular docking results in pyrazole derivative studies?

  • Ensemble docking : Use multiple protein conformations (e.g., from MD simulations) to account for flexibility.
  • Free energy calculations : Apply MM/GBSA or FEP to rank binding affinities.
  • Experimental validation : Compare docking poses with mutagenesis data or X-ray co-crystal structures .

Q. How do hydrochloride salt formation and storage conditions impact the stability of pyrazole-amine compounds?

  • Salt screening : Test counterions (e.g., HCl vs. trifluoroacetate) for hygroscopicity and thermal stability via TGA/DSC.
  • Storage protocols : Store at –20°C in desiccated, amber vials to prevent hydrolysis/oxidation. Monitor degradation via HPLC at 0, 3, and 6 months .

Q. What advanced training modules are recommended for designing pyrazole derivative experiments?

  • CHEM 416 (Chemical Biology Methods) : Covers advanced NMR techniques, kinetic assays, and computational tools.
  • ICReDD workshops : Train on integrating quantum chemistry with high-throughput experimentation.
  • Safety certifications : Complete lab-specific modules on handling hazardous intermediates (e.g., ethylating agents) .

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